3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
IUPAC Name |
3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)4-12-6(2)10-11-8(5)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBRQXGHWVXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary and most reported synthetic route for 3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is notable for being catalyst-free and additive-free, making it environmentally friendly and efficient.
Key Reaction Mechanism:
The reaction proceeds via a transamidation step followed by nucleophilic addition to the nitrile group and subsequent intramolecular condensation, which forms the fused triazolopyridine ring system.-
- Reagents: 1 equivalent of enaminonitrile and 2 equivalents of benzohydrazide
- Solvent: Dry toluene
- Temperature: 140°C
- Heating method: Microwave irradiation
- Reaction environment: Catalyst-free, additive-free
This approach yields the desired compound with high efficiency and purity.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | Enaminonitriles + Benzohydrazides | Microwave irradiation at 140°C in dry toluene | Catalyst-free, eco-friendly |
| 2 | Nucleophilic addition and condensation | Same as above | Forms fused triazolopyridine ring |
Chemical Reaction Analysis
3,8-Dimethyl-triazolo[4,3-a]pyridin-6-amine can undergo several chemical transformations, which are important both for its synthesis and for derivatization in pharmaceutical research.
| Reaction Type | Common Reagents | Reaction Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Mild oxidative conditions | N-oxides |
| Reduction | Sodium borohydride, LiAlH4 | Typically reflux or room temp | Dihydrotriazole derivatives |
| Substitution | Alkyl halides, acyl chlorides | Basic conditions, nucleophilic substitution | N-substituted derivatives |
- Oxidation: The amine or triazole nitrogen can be oxidized to N-oxides, which may alter biological activity.
- Reduction: The triazole ring can be partially reduced to dihydro derivatives, which can modify the electronic properties of the compound.
- Substitution: The amine group at position 6 is reactive towards nucleophiles, allowing functionalization via alkylation or acylation.
Research Findings and Optimization
Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating methods, making it the preferred laboratory and industrial approach.
The catalyst-free nature of the synthesis reduces contamination risks and simplifies purification, which is advantageous for pharmaceutical grade material preparation.
Reaction parameters such as solvent choice, temperature, and reagent ratios have been optimized to maximize yield and purity, with dry toluene and 140°C microwave irradiation being optimal.
The compound’s stability requires storage in sealed, dry conditions at 2-8°C and protection from light to prevent degradation.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microwave-assisted reaction of enaminonitriles and benzohydrazides | Catalyst-free, additive-free, eco-friendly | Fast reaction, high yield, simple purification | Requires microwave reactor |
| Multi-step hydrazine-mediated cyclization (related scaffolds) | Stepwise synthesis with hydrazine intermediates | Enables diverse analog synthesis | More complex, longer synthesis |
| Nucleophilic substitution on halogenated pyridines | Halogen exchange followed by cyclization | Access to substituted derivatives | Multi-step, requires careful control |
| Phosphorus(V) dehydrating agent coupling (patent method) | Dehydration of hydrazide intermediates | High purity, stereospecific | Requires specialized reagents |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 6 and the methyl-substituted triazole ring enable nucleophilic substitution under controlled conditions:
-
Amination reactions : The 6-amino group participates in cross-coupling reactions with aryl halides via Buchwald-Hartwig catalysis, forming aryl- or alkyl-substituted derivatives .
-
Halogenation : Electrophilic halogenation at position 7 of the pyridine ring occurs in the presence of POCl₃ or PCl₅, yielding 7-chloro derivatives .
Table 1: Key Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Product | Key Feature |
|---|---|---|---|
| Acylation | Acetic anhydride, 80°C | 6-Acetamido derivative | Amide formation at position 6 |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 7-Aryl-substituted triazolopyridine | C–C bond formation at C7 |
| SNAr with amines | Microwave, 120°C | 6-(Alkylamino)-substituted derivatives | Enhanced regioselectivity |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions due to its dipolar character:
-
CuAAC click chemistry : Reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,2,3-triazole-fused hybrids .
-
Diels-Alder reactivity : The pyridine ring acts as a dienophile with electron-deficient dienes, generating bicyclic adducts .
Electrophilic Aromatic Substitution
Methyl groups at positions 3 and 8 direct electrophilic attacks to specific sites:
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Nitration : Occurs at position 5 of the pyridine ring under HNO₃/H₂SO₄, yielding 5-nitro derivatives .
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Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at position 4 .
Electronic Effects :
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Methyl groups enhance electron density at C5 and C7, favoring electrophilic substitution at these positions .
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Steric hindrance from 3- and 8-methyl groups limits reactivity at adjacent positions .
Oxidation and Reduction
Controlled redox reactions modify the core structure:
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Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group at position 8 to a carboxylic acid .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate .
Table 2: Redox Reaction Outcomes
| Starting Material | Conditions | Product | Application |
|---|---|---|---|
| 3,8-Dimethyl-triazolopyridine | KMnO₄, H₂SO₄, 60°C | 8-Carboxy-triazolopyridine | Bioisostere development |
| 5-Nitro derivative | H₂ (40 psi), Pd/C | 5-Amino-triazolopyridine | Pharmacophore optimization |
Rearrangement Reactions
The triazole ring undergoes structural reorganizations under specific conditions:
Scientific Research Applications
Synthetic Route
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Enaminonitriles + Benzohydrazides | Microwave irradiation at 140°C in dry toluene |
| 2 | Nucleophilic addition and condensation | Catalyst-free |
Pharmacological Properties
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibits significant pharmacological properties that make it a candidate for drug development. Its structure allows it to interact with various biological targets:
- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against multiple bacterial strains due to the presence of the triazole ring.
- Anticancer Properties : Research indicates its potential to inhibit cell proliferation in cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
- JAK Inhibition : The compound has been studied as an inhibitor of Janus kinase (JAK), particularly JAK3, which is relevant for treating autoimmune diseases and certain cancers.
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activities. The presence of methyl groups at the 3rd and 8th positions enhances its lipophilicity and biological interaction potential.
Drug Design
The compound is explored as a pharmacophore in drug design due to its activity as an inverse agonist of RORγt and inhibitors of PHD-1, JAK1, and JAK2. These targets are critical in various disease pathways including cancer and autoimmune disorders.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Cardiovascular Disorders : A study demonstrated that derivatives could modulate pathways involved in hypertension.
- Type 2 Diabetes : Research indicated potential benefits in glucose metabolism regulation.
- Hyperproliferative Disorders : The compound has shown promise in inhibiting excessive cell growth associated with certain cancers.
Industrial Applications
Beyond medicinal chemistry, this compound serves as an intermediate in organic synthesis. Its unique chemical properties facilitate the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It acts on RORγt, PHD-1, JAK1, and JAK2, which are involved in various biological processes such as immune response, oxygen sensing, and signal transduction.
Pathways Involved: By inhibiting these targets, the compound can modulate pathways related to inflammation, cell proliferation, and metabolism.
Comparison with Similar Compounds
Substituent Variations in Triazolopyridine Derivatives
The triazolopyridine scaffold allows for extensive structural modifications. Key analogs and their differences are summarized below:
Key Observations :
- Methyl vs.
- Bulkier Substituents : Cyclopropyl and isopropyl groups introduce steric hindrance, which may affect binding to enzymatic pockets compared to smaller methyl groups .
- Amine Position : The 6-amine group is conserved across analogs, suggesting its critical role in hydrogen bonding or receptor interactions .
Physicochemical and Spectroscopic Properties
- Crystallography: The parent compound, [1,2,4]triazolo[4,3-a]pyridin-3-amine, crystallizes in a monoclinic system with N–H···N hydrogen bonds . The dimethyl substitution in the target compound may disrupt this network, altering melting points or solubility.
- Spectroscopy : reports Stokes shifts of 9410 cm⁻¹ (triazole) and 7625 cm⁻¹ (pyridine) for the unsubstituted analog. Methyl groups could red-shift absorption due to electron-donating effects .
Biological Activity
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which are being explored in the context of drug development. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₀N₄
- Molecular Weight : 162.19 g/mol
- CAS Number : 1215932-77-6
- Density : 1.19 g/cm³
- LogP : 1.346 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets. These include:
-
Antimicrobial Activity :
- Studies have shown that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the triazole ring is crucial for this activity.
-
Anticancer Properties :
- Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis.
-
JAK Inhibition :
- This compound has been investigated as a Janus kinase (JAK) inhibitor. It demonstrates selective inhibition of JAK3, which is relevant for treating autoimmune diseases and certain cancers.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
- Substituent Effects : The introduction of different substituents at the 6-position of the pyridine ring can enhance or diminish biological activity.
| Substituent | Biological Activity |
|---|---|
| Methyl | Moderate increase in JAK inhibition |
| Ethyl | Enhanced anticancer activity |
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of various triazolo-pyridine derivatives including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Case Study 2: JAK3 Inhibition
In a pharmacokinetic study focusing on JAK inhibitors, this compound demonstrated a high affinity for JAK3 with an IC50 value in the low nanomolar range. This positions it as a promising candidate for further development in treating inflammatory diseases .
Q & A
Q. How does the methyl substitution at positions 3 and 8 influence pharmacological activity compared to unsubstituted analogs?
- Methodological Answer : Methyl groups enhance lipophilicity (logP) and metabolic stability. In adenosine receptor studies, 8-methyl-substituted triazolopyrazines showed 10-fold higher A₂A affinity than non-methylated analogs. Comparative SAR studies using radioligand binding assays (e.g., [³H]CGS21680) quantify these effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
